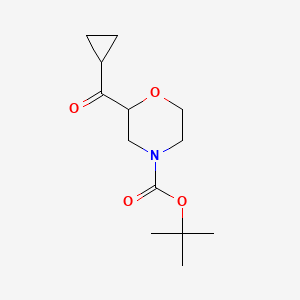![molecular formula C10H12ClN3O B1448444 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]anilinhydrochlorid CAS No. 1461709-33-0](/img/structure/B1448444.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]anilinhydrochlorid
Übersicht
Beschreibung
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, commonly known as MOMA, is an organic compound of the oxadiazole class. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 153-155°C. MOMA is widely used in scientific research due to its diverse range of applications, from its use as a reagent in organic synthesis to its ability to act as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,4-Oxadiazol-Derivate wurden in der Arzneimittelforschung aufgrund ihrer einzigartigen bioisosteren Eigenschaften und eines breiten Spektrums an biologischen Aktivitäten eingesetzt . Sie dienen als perfekter Rahmen für die Entwicklung neuer Medikamente .
Pharmazeutische Industrie
Diese Verbindungen haben Anwendungen in der pharmazeutischen Industrie gefunden. Das Interesse an der biologischen Anwendung von 1,2,4-Oxadiazolen hat sich in den letzten fünfzehn Jahren verdoppelt .
Synthetische organische Chemie
1,2,4-Oxadiazole wurden in der synthetischen organischen Chemie als Vorläufer für die Erzeugung anderer heterocyclischer und acyclischer Verbindungen über thermische und photochemische Ringöffnungen eingesetzt .
Materialchemie
In der Materialchemie wurden 1,2,4-Oxadiazole aufgrund ihrer Stabilität und Reaktivität eingesetzt .
Szintillierende Materialien
1,2,4-Oxadiazole wurden bei der Herstellung von szintillierenden Materialien verwendet .
Farbstoffindustrie
Diese Verbindungen haben auch in der Farbstoffindustrie Anwendungen gefunden .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
Similar compounds have been shown to have anti-infective properties, suggesting they may interact with pathways related to microbial growth and proliferation .
Result of Action
Based on the anti-infective properties of similar compounds, it can be inferred that it may inhibit the growth and proliferation of certain microbes .
Biochemische Analyse
Biochemical Properties
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and specificity. Additionally, 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has been found to bind to certain proteins, such as albumin, affecting their transport and distribution within the body .
Cellular Effects
The effects of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a critical role in neurotransmission . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has been shown to interact with DNA, causing changes in gene expression by altering transcription factor binding and chromatin structure .
Eigenschaften
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFUNGGYGTBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)






![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)




![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
